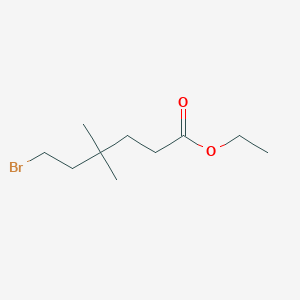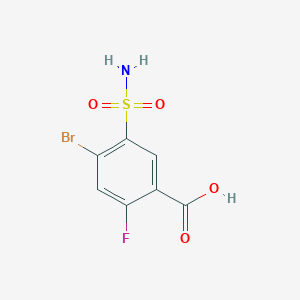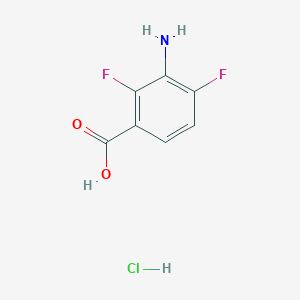
4-Amino-2,5-difluorobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2,5-difluorobenzaldehyde is an organic compound with the molecular formula C7H5F2NO It is a derivative of benzaldehyde, where the benzene ring is substituted with two fluorine atoms at the 2 and 5 positions and an amino group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-difluorobenzaldehyde can be achieved through several methods. One common approach involves the nitration of 2,5-difluorobenzaldehyde followed by reduction to introduce the amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as recrystallization and chromatography ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2,5-difluorobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed:
Oxidation: 4-Amino-2,5-difluorobenzoic acid.
Reduction: 4-Amino-2,5-difluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2,5-difluorobenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its unique electronic properties.
Medicine: It serves as a building block for the synthesis of potential drug candidates, particularly in the field of oncology.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4-Amino-2,5-difluorobenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity to its molecular targets, leading to increased potency and selectivity. The amino group can participate in hydrogen bonding, further stabilizing the interaction with the target.
Comparison with Similar Compounds
2,5-Difluorobenzaldehyde: Lacks the amino group, making it less versatile in certain chemical reactions.
4-Amino-3,5-difluorobenzaldehyde: Similar structure but with different fluorine substitution pattern, leading to different reactivity and applications.
4-Amino-2,4-difluorobenzaldehyde: Another isomer with distinct properties due to the position of the fluorine atoms.
Uniqueness: 4-Amino-2,5-difluorobenzaldehyde is unique due to the specific positioning of the amino and fluorine groups, which confer distinct electronic and steric properties. These properties make it particularly useful in the synthesis of complex molecules and in applications requiring high specificity and stability.
Properties
Molecular Formula |
C7H5F2NO |
|---|---|
Molecular Weight |
157.12 g/mol |
IUPAC Name |
4-amino-2,5-difluorobenzaldehyde |
InChI |
InChI=1S/C7H5F2NO/c8-5-2-7(10)6(9)1-4(5)3-11/h1-3H,10H2 |
InChI Key |
KUEKKXXSZDVTAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1F)N)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-butyl N-[(3-iodoquinolin-7-yl)methyl]carbamate](/img/structure/B13502129.png)






![1-[3-Fluoro-4-(trifluoromethyl)phenyl]cyclobutane-1-carboxylicacid](/img/structure/B13502169.png)
amine hydrochloride](/img/structure/B13502175.png)

![tert-butylN-{[1-(piperidin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}carbamate](/img/structure/B13502203.png)

